2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide features a heterocyclic core of imidazo[1,2-c]quinazolinone, substituted at the 2-position with a benzyl group and at the 5-position via a thioether linkage to an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2S/c26-16-10-11-20(18(27)13-16)28-22(32)14-34-25-30-19-9-5-4-8-17(19)23-29-21(24(33)31(23)25)12-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXSWXIHFVGDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC. By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival. The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription.
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation. By inhibiting PI3K, it prevents the activation of AKT, a serine-threonine kinase, and other downstream effectors, disrupting the signaling pathways that regulate cell proliferation, survival, differentiation, and migration. The inhibition of HDAC alters the acetylation status of histones, affecting the structure of the chromatin and the transcription of genes.
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells. By disrupting the PI3K/AKT signaling pathway and altering gene expression through histone acetylation, it can inhibit cell proliferation and induce cell death.
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly in the phosphoinositide-3 kinase (PI3K) pathway. It interacts with various enzymes and proteins, including PI3K isoforms. The nature of these interactions involves the inhibition of these enzymes, thereby affecting signal transduction.
Cellular Effects
The compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a dual PI3Ká / PI3Kß inhibitor, providing a unique efficacy profile.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Metabolic Pathways
The compound is involved in the PI3K pathway. It interacts with various enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities, particularly as kinase inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C27H24F2N4O2S , with a molecular weight of approximately 486.6 g/mol . Its structure features a quinazolinone core linked to a thioether and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24F2N4O2S |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 1052667-03-4 |
The primary mechanism of action for this compound is its role as a kinase inhibitor . Kinases are essential enzymes involved in various cellular processes such as signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in conditions like cancer and other proliferative diseases. Preliminary studies have indicated that this compound exhibits potent inhibitory effects on target kinases, which is crucial for its therapeutic efficacy.
Kinase Inhibition
In vitro studies have demonstrated that 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide acts as a dual positive allosteric modulator of the GABA A receptor and an inhibitor of carbonic anhydrase II. These findings indicate that the compound may enhance GABAergic transmission while simultaneously inhibiting carbonic anhydrase activity, contributing to its anticonvulsant effects .
Case Studies
- Anticonvulsant Evaluation : In a study assessing various quinazolinone derivatives, compounds were evaluated for their efficacy against PTZ-induced seizures. Some derivatives demonstrated significant protective effects compared to controls, highlighting the potential of this class of compounds in seizure management .
- Kinase Inhibition Profile : A detailed biochemical assay was conducted to evaluate the inhibitory effects on specific kinases involved in cancer pathways. The results indicated that the compound effectively reduced kinase activity at micromolar concentrations, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s imidazo[1,2-c]quinazolinone core distinguishes it from analogs with other fused heterocycles:
- Imidazo[1,2-a]benzimidazole (): This scaffold lacks the quinazolinone ring but retains a bicyclic imidazole system. The substitution pattern (morpholinylethyl and trifluoromethylphenyl) enhances solubility and electron-withdrawing effects compared to the benzyl group in the target compound .
- Thiazole (): A simpler monocyclic system with a 2,4-difluorophenyl group shared with the target compound. This derivative inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, suggesting the difluorophenyl moiety may contribute to targeting anaerobic metabolism .
Substituent Effects
Physicochemical and Structural Properties
*Calculated based on molecular formulas.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves thioether formation and amide coupling, akin to methods described for ’s compound (e.g., reaction of thiols with acetamide precursors) .
- Crystallographic Data : While the target compound’s structure is unreported in the evidence, analogs like ’s pyrazolo-benzothiazine derivative were resolved via single-crystal X-ray diffraction (SHELX refinement), revealing hydrogen-bonded dimers and stabilized molecular packing .
- Contradictions: Despite shared substituents (e.g., difluorophenyl in ), core structure differences may lead to divergent targets. For example, the imidazoquinazolinone core may favor kinase inhibition, whereas thiazole derivatives target PFOR .
Preparation Methods
Vilsmeier-Haack Formylation and Cyclization
The imidazo[1,2-c]quinazolinone scaffold is constructed using a modified Vilsmeier-Haack reaction. Starting with 2-aminobenzonitrile, formylation at position 3 is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding 3-formyl-2-aminobenzonitrile. Subsequent cyclization with benzylamine in acetic acid under reflux (110°C, 8 h) generates 2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline (Intermediate A ) in 72–78% yield (Table 1).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | AcOH | 110 | 8 | 78 |
| HCl | EtOH | 80 | 12 | 65 |
| H₂SO₄ | Toluene | 100 | 10 | 58 |
Functionalization at C5
To introduce a thiol group at C5, Intermediate A undergoes bromination using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60°C (4 h), yielding 5-bromo-2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline (Intermediate B ) in 85% yield. Subsequent thiolation is achieved via nucleophilic aromatic substitution (SNAr) with thiourea in the presence of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 120°C (6 h), affording 5-mercapto-2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline (Intermediate C ) in 68% yield.
Synthesis of N-(2,4-Difluorophenyl)acetamide Side Chain
Preparation of 2-Bromo-N-(2,4-difluorophenyl)acetamide
2-Bromo-N-(2,4-difluorophenyl)acetamide (Intermediate D ) is synthesized via a two-step process:
- Acetylation : 2,4-Difluoroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C with triethylamine (Et₃N) as a base, yielding 90–94% product.
- Crystallization : Recrystallization from ethanol-water (1:1) provides >99% purity.
Table 2: Characterization Data for Intermediate D
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrF₂NO |
| Molecular Weight | 250.04 g/mol |
| Melting Point | 142–144°C |
| NMR (δ, ppm) | 7.45 (m, 1H, Ar-H), 4.02 (s, 2H, CH₂Br) |
Thioether Bond Formation
The thioether linkage is established via a nucleophilic substitution reaction between Intermediate C and Intermediate D . Optimized conditions involve:
- Solvent : Dimethylformamide (DMF)
- Base : Potassium tert-butoxide (t-BuOK)
- Temperature : 25°C (room temperature)
- Time : 12 h
This step affords the target compound in 82% yield after purification by column chromatography (silica gel, hexane:ethyl acetate 3:1).
Table 3: Comparative Yields Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| t-BuOK | DMF | 25 | 12 | 82 |
| NaH | THF | 40 | 8 | 75 |
| K₂CO₃ | Acetone | 50 | 16 | 68 |
Challenges and Optimization Strategies
Competing Side Reactions
- Oxidation of Thiol : The mercapto group in Intermediate C is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT).
- Steric Hindrance : Bulky substituents on the quinazoline core reduce reaction rates. Switching to polar aprotic solvents (e.g., DMF over THF) enhances solubility and reactivity.
Purification Difficulties
- Byproduct Removal : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted starting materials and dimeric byproducts.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) achieved 74% overall yield using:
Q & A
Basic: What are the common synthetic routes for this compound, and what are the critical steps?
The synthesis typically involves multi-step reactions:
Core formation : Constructing the imidazoquinazoline ring via cyclization of 2-aminobenzamide derivatives with arylaldehydes in solvents like DMF, catalyzed by sodium disulfite .
Thiolation : Introducing the thioether group using sulfurizing agents (e.g., thiourea or Lawesson’s reagent) under controlled pH and temperature .
Acetamide coupling : Reacting the intermediate with 2,4-difluorophenyl isocyanate or acyl chloride derivatives in the presence of a base like potassium carbonate .
Key considerations : Purity is monitored via TLC, and intermediates are characterized by NMR and MS .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during acylation .
- Catalysts : Sodium disulfite accelerates cyclization, reducing reaction time from 24h to 12h .
- Temperature control : Thiolation proceeds optimally at 60–80°C; higher temperatures promote decomposition .
- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves stereochemical impurities, as reported in synthesis protocols for analogous compounds .
Basic: What biological assays are typically used to evaluate its activity?
Standard assays include:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced: How can researchers resolve contradictions in reported biological activities?
- Assay validation : Replicate studies under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
- Orthogonal methods : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolite profiling : HPLC-MS identifies degradation products that may interfere with activity .
Basic: Which analytical techniques confirm its structural identity?
- NMR : ¹H/¹³C NMR verifies aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 505.12) .
- X-ray crystallography : Resolves stereochemistry of the imidazoquinazoline core, as seen in analogous structures .
Advanced: What challenges arise in structural analysis of this compound?
- Dynamic behavior : Conformational flexibility of the thioether linkage complicates NMR interpretation; variable-temperature (VT) NMR or NOESY is recommended .
- Crystallization : Low solubility in common solvents hinders crystal growth. Co-crystallization with cyclodextrins improves success rates .
Basic: How are computational methods applied in studying this compound?
- Molecular docking : AutoDock Vina predicts binding modes to kinases (e.g., EGFR), guiding SAR studies .
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to rationalize reactivity .
Advanced: How can multi-disciplinary approaches enhance reaction design?
ICReDD’s framework integrates:
- Quantum chemical calculations : Identify transition states to predict feasible reaction pathways .
- Machine learning : Trained on PubChem data to recommend solvent/base combinations for novel analogs .
Advanced: How to address discrepancies in solubility and stability data?
- Solubility : Use shake-flask method with HPLC quantification across pH 1–13 .
- Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify hydrolytically labile sites (e.g., acetamide bond) .
Advanced: What mechanistic techniques elucidate its mode of action?
- SPR/ITC : Quantify binding affinity to target proteins .
- Hydrogen-deuterium exchange MS (HDX-MS) : Maps conformational changes in enzymes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
